molecular formula C14H14F3N3O B1452768 2-((4-(P-Tolyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethanamine CAS No. 1160246-50-3

2-((4-(P-Tolyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethanamine

Cat. No. B1452768
M. Wt: 297.28 g/mol
InChI Key: NGQZHXQBQKFZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(P-Tolyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethanamine is a chemical compound commonly known as TAK-659. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and function of B cells and other immune cells. TAK-659 has been widely studied for its potential use in the treatment of various autoimmune diseases and cancers.

Scientific Research Applications

Antitumor Activity

Research has demonstrated the potential of novel compounds related to 2-((4-(P-Tolyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethanamine in antitumor applications. A study by Maftei et al. (2016) explored the synthesis, structural analysis, and investigation of the antitumor activity of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. These compounds exhibited significant in vitro anticancer activity against a panel of 12 cell lines, highlighting their potential as antitumor agents Maftei et al., 2016.

Synthesis of Biologically Active Molecules

Another aspect of research focuses on the synthesis of trifluoromethylated analogues of natural products, offering insights into the design and development of new therapeutic agents. For instance, Sukach et al. (2015) reported on the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues, demonstrating the orthogonal intramolecular interaction between the fluorine atom of the CF3 group and the carbon atom of the ester group, which may stabilize the molecule's conformation and enhance its biological activity Sukach et al., 2015.

Potential in Treating Diseases

The research extends to the exploration of these compounds' potential in treating diseases. Jayarajan et al. (2019) synthesized compounds that were investigated for non-linear optical (NLO) properties and molecular docking analyses. These studies revealed that the compounds might contribute to the inhibition of tubulin polymerization and exhibit anticancer activity, providing a basis for further research into their therapeutic applications Jayarajan et al., 2019.

properties

IUPAC Name

2-[4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O/c1-9-2-4-10(5-3-9)11-8-12(14(15,16)17)20-13(19-11)21-7-6-18/h2-5,8H,6-7,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQZHXQBQKFZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)OCCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(P-Tolyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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